

Ceftazidime: A Technical Guide on its Spectrum of Activity

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Executive Summary

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria, including *Pseudomonas aeruginosa*.^{[1][2][3]} Its bactericidal action results from the inhibition of bacterial cell wall synthesis.^{[4][5]} This guide provides a comprehensive overview of ceftazidime's spectrum of activity, quantitative susceptibility data, the methodologies used for its evaluation, and its mechanism of action.

Spectrum of Activity

Ceftazidime demonstrates potent activity against a wide range of Gram-negative aerobes and is also effective against some Gram-positive organisms.^[2] However, its activity against staphylococci is less pronounced than that of first and second-generation cephalosporins.^{[1][2]} Notably, ceftazidime is inactive against methicillin-resistant *Staphylococcus aureus* (MRSA).^[2]

Key Pathogens in Ceftazidime's Spectrum:

- Gram-Negative Aerobes:
 - *Pseudomonas aeruginosa*^{[1][2]}
 - *Enterobacter* spp.^[2]

- *Escherichia coli*[2]
- *Haemophilus influenzae*[2]
- *Klebsiella* spp.[2]
- *Proteus* spp.[2]
- *Neisseria meningitidis*[2]
- *Citrobacter* spp.[6]
- *Serratia* spp.[6]

- Gram-Positive Aerobes:
- *Group B streptococci*[2]
- *Streptococcus pneumoniae*[2]
- *Streptococcus pyogenes*[2]

Quantitative Susceptibility Data

The in vitro potency of ceftazidime is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: Representative MIC Ranges for Ceftazidime against Key Pathogens

Organism	MIC Range ($\mu\text{g/mL}$)
<i>Escherichia coli</i>	0.015 - 512[2]
<i>Pseudomonas aeruginosa</i>	$\leq 0.03 - 1024$ [2]

Table 2: Clinical MIC Breakpoints for Ceftazidime (CLSI/FDA)

The Clinical and Laboratory Standards Institute (CLSI) and the U.S. Food and Drug Administration (FDA) have established breakpoints to categorize isolates as susceptible, intermediate, or resistant.

Organism Group	Susceptible ($\mu\text{g/mL}$)	Intermediate ($\mu\text{g/mL}$)	Resistant ($\mu\text{g/mL}$)
Enterobacteriaceae	≤ 4 ^[7]	8 ^[7]	≥ 16 ^[7]
Pseudomonas aeruginosa	≤ 8 ^[7]	16 ^[7]	≥ 32 ^[7]

Note: For ceftazidime-avibactam, the susceptible breakpoint for both Enterobacteriaceae and *P. aeruginosa* is an MIC of $\leq 8/4$ $\mu\text{g/mL}$.^{[8][9]}

Experimental Protocols for Susceptibility Testing

Standardized methods are crucial for determining the susceptibility of bacterial isolates to ceftazidime. The most common methods are broth microdilution, disk diffusion, and the gradient strip test (E-test).^[10]

Broth Microdilution

This method is considered a gold standard for determining MIC values.^[10]

Protocol:

- Inoculum Preparation: A standardized bacterial inoculum is prepared from fresh (overnight) colonies grown on an appropriate agar medium. The colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.^[11]
- Serial Dilution: A two-fold serial dilution of ceftazidime is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The microtiter plate is incubated at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.

- Endpoint Determination: The MIC is read as the lowest concentration of ceftazidime that completely inhibits visible bacterial growth.

Disk Diffusion (Kirby-Bauer Test)

This method provides a qualitative assessment of susceptibility.

Protocol:

- Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland) is prepared as described for broth microdilution.
- Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.
- Disk Application: A paper disk impregnated with a specific amount of ceftazidime (e.g., 30 μ g) is placed on the agar surface.
- Incubation: The plate is incubated at $35 \pm 2^\circ\text{C}$ for 16-20 hours.
- Zone of Inhibition Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This zone size is then correlated with established breakpoints to determine if the organism is susceptible, intermediate, or resistant.[9]

Gradient Strip Test (E-test)

This method provides a quantitative MIC value.

Protocol:

- Plate Inoculation: A Mueller-Hinton agar plate is inoculated as in the disk diffusion method.
- Strip Application: A plastic strip with a predefined gradient of ceftazidime concentrations is placed on the agar surface.
- Incubation: The plate is incubated under the same conditions as the other methods.

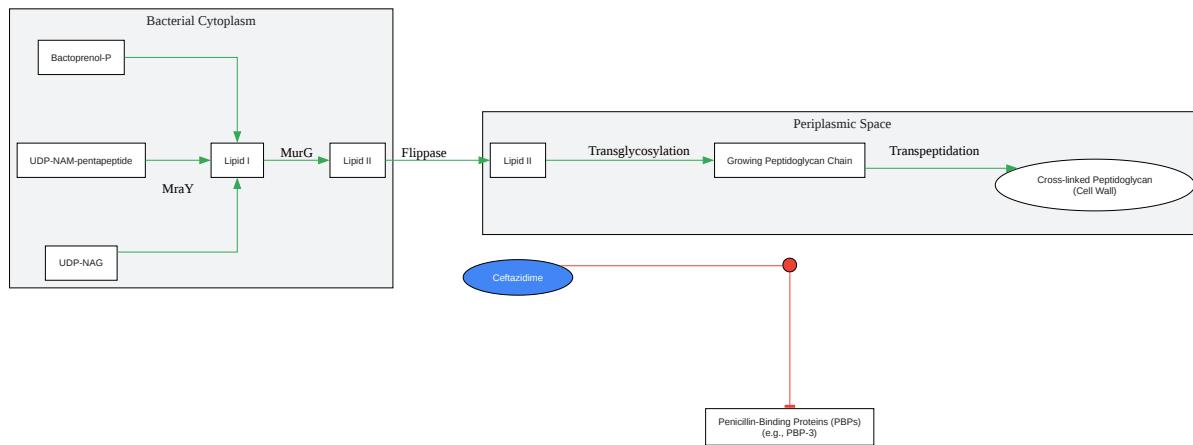
- MIC Determination: After incubation, an elliptical zone of inhibition is formed. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Mechanism of Action and Resistance

Ceftazidime is a bactericidal agent that targets the bacterial cell wall.^[4] Its chemical structure, specifically the aminothiazolyl group, confers stability against many plasmid-mediated β -lactamases.^{[2][12]}

Signaling Pathway and Point of Inhibition

The primary mechanism of action for ceftazidime is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.^{[4][5]} This is not a classical signaling pathway but a direct inhibition of a biosynthetic pathway. Ceftazidime, a β -lactam antibiotic, mimics the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs).^[3] By covalently binding to the active site of these enzymes, particularly PBP-3 in Gram-negative bacteria, it blocks their transpeptidase activity.^{[3][4]} This prevents the final cross-linking step in peptidoglycan formation, leading to a weakened cell wall and subsequent cell lysis.^{[4][5]}



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Caption: Ceftazidime's inhibition of peptidoglycan synthesis.

Resistance Mechanisms

Bacterial resistance to ceftazidime can emerge through several mechanisms:

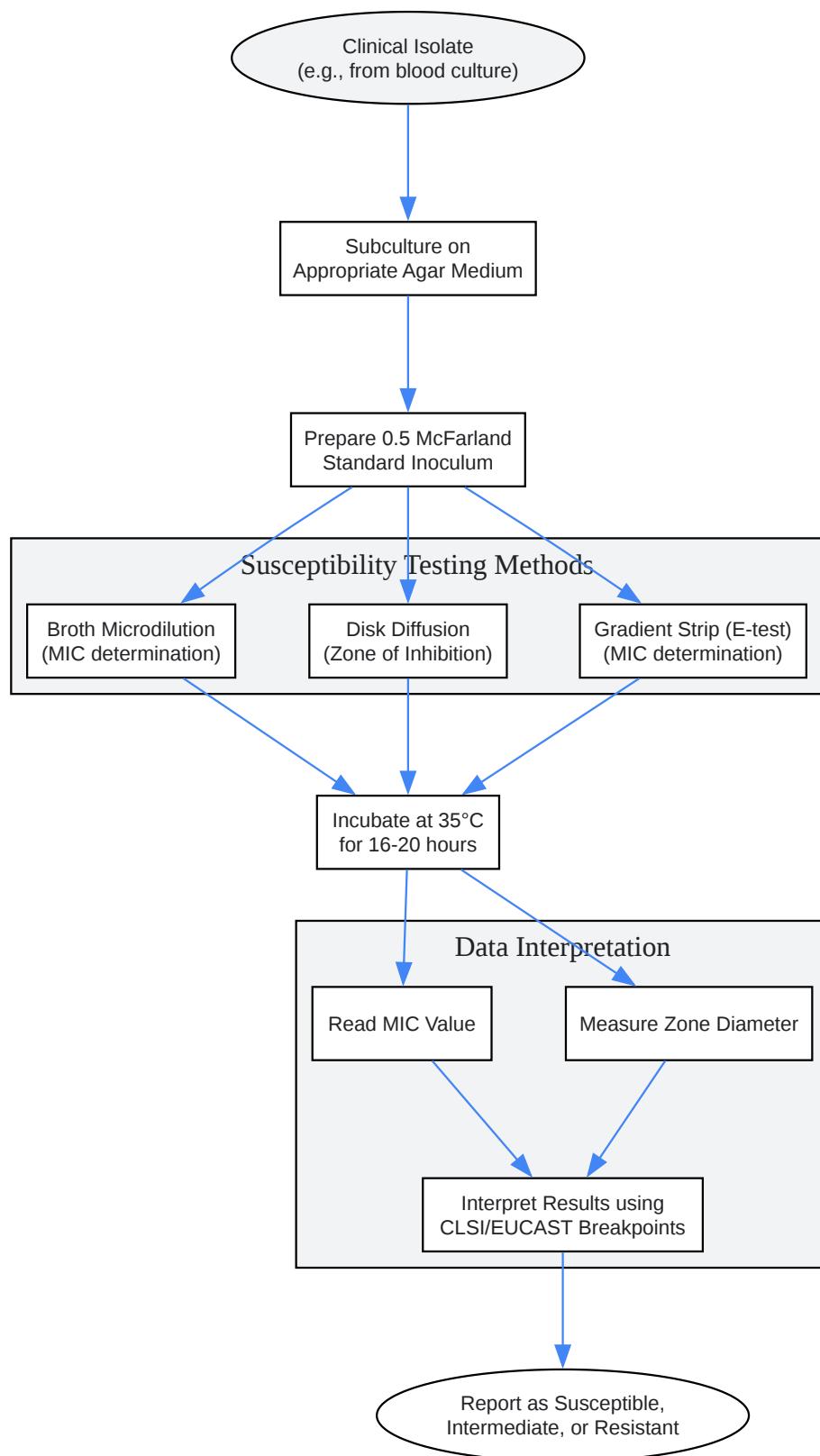
- Enzymatic Degradation: Production of β -lactamase enzymes, such as extended-spectrum β -lactamases (ESBLs), AmpC cephalosporinases, and carbapenemases, can hydrolyze the β -

lactam ring of ceftazidime, inactivating the drug.[\[7\]](#)

- Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of ceftazidime, rendering it less effective.
- Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels, can restrict ceftazidime's entry into the cell.
- Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport ceftazidime out of the cell before it can reach its PBP target.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for antimicrobial susceptibility testing.

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